molecular formula C17H17NO6 B14192580 Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate CAS No. 832733-67-2

Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate

Cat. No.: B14192580
CAS No.: 832733-67-2
M. Wt: 331.32 g/mol
InChI Key: OXSVUUYMEKJMCS-UHFFFAOYSA-N
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Description

Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is an organic compound with a complex structure that includes an ethyl ester, a benzyloxy group, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of a phenol derivative, followed by etherification with benzyl bromide, and finally esterification with ethyl bromoacetate. The reaction conditions often include the use of strong acids for nitration, bases for etherification, and catalysts for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Reduction: Acidic or basic hydrolysis conditions can be used, often involving hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted phenoxy derivatives.

Scientific Research Applications

Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [4-(benzyloxy)-2-nitrophenoxy]acetate
  • Ethyl [3-(benzyloxy)-2-nitrophenoxy]acetate
  • Ethyl [5-(benzyloxy)-3-nitrophenoxy]acetate

Uniqueness

Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is unique due to the specific positioning of the nitro and benzyloxy groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.

Properties

CAS No.

832733-67-2

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

ethyl 2-(2-nitro-5-phenylmethoxyphenoxy)acetate

InChI

InChI=1S/C17H17NO6/c1-2-22-17(19)12-24-16-10-14(8-9-15(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3

InChI Key

OXSVUUYMEKJMCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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